1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride 1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219192-19-4
VCID: VC2636353
InChI: InChI=1S/C19H18N2O2.ClH/c22-19(23)17-11-14-13-8-4-5-9-15(13)21-18(14)16(20-17)10-12-6-2-1-3-7-12;/h1-9,16-17,20-21H,10-11H2,(H,22,23);1H
SMILES: C1C(NC(C2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4)C(=O)O.Cl
Molecular Formula: C19H19ClN2O2
Molecular Weight: 342.8 g/mol

1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride

CAS No.: 1219192-19-4

Cat. No.: VC2636353

Molecular Formula: C19H19ClN2O2

Molecular Weight: 342.8 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride - 1219192-19-4

Specification

CAS No. 1219192-19-4
Molecular Formula C19H19ClN2O2
Molecular Weight 342.8 g/mol
IUPAC Name 1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C19H18N2O2.ClH/c22-19(23)17-11-14-13-8-4-5-9-15(13)21-18(14)16(20-17)10-12-6-2-1-3-7-12;/h1-9,16-17,20-21H,10-11H2,(H,22,23);1H
Standard InChI Key GOHZQEOGLTTWFF-UHFFFAOYSA-N
SMILES C1C(NC(C2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4)C(=O)O.Cl
Canonical SMILES C1C(NC(C2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4)C(=O)O.Cl

Introduction

1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and potential therapeutic applications, particularly in neuropharmacology and the treatment of neurological disorders and certain cancers.

Synthesis Methods

The synthesis of 1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride typically involves several steps:

  • Initial Condensation: The process begins with the condensation of tryptamine derivatives with benzaldehyde under acidic conditions. This reaction forms an intermediate Schiff base.

  • Reduction: The Schiff base is then reduced to yield the final product.

  • Industrial Scale Production: Continuous flow reactors are often used to enhance efficiency and yield on an industrial scale. Parameters such as temperature, pressure, and solvent choice are optimized for high purity and scalability.

Biological Activities and Potential Applications

1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid hydrochloride exhibits significant biological activities:

  • Enzyme Interactions: It interacts with enzymes involved in monoamine metabolism and platelet aggregation. These interactions can lead to alterations in neurotransmitter levels and changes in blood pressure regulation.

  • Neuropharmacological Effects: The compound can inhibit or activate enzymes like monoamine oxidase, which modulates neurotransmitter levels such as serotonin and dopamine, influencing mood and behavior.

Research Findings and Applications

Application AreaDescription
NeuropharmacologyPotential therapeutic applications in treating neurological disorders due to its effects on neurotransmitter modulation.
Cancer ResearchInvestigated for its role in cancer treatment due to its diverse biological activities.
Biochemical ResearchUseful in studying enzyme interactions and their physiological effects.

Stability and Handling

  • Stability: The compound is stable under various pH conditions, making it suitable for different biochemical applications.

  • Handling: It is recommended to handle this compound in a controlled environment due to its irritant properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator